molecular formula C7HBr2FO2S2 B3244614 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid CAS No. 1628427-36-0

4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid

Cat. No.: B3244614
CAS No.: 1628427-36-0
M. Wt: 360 g/mol
InChI Key: CNMDDQUPLQCQKV-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid is a halogenated and fluorinated thiophene derivative with a fused bicyclic thieno[2,3-c]thiophene core. This compound is characterized by its bromine substituents at positions 4 and 6, a fluorine atom at position 3, and a carboxylic acid group at position 2. Its molecular formula is C₇HBr₂FO₂S₂, with a molecular weight of 360.02 g/mol . It is primarily utilized in organic electronics and materials science, particularly as a monomer for synthesizing conjugated polymers with tailored optoelectronic properties .

Properties

IUPAC Name

4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2FO2S2/c8-5-1-2(10)4(7(11)12)13-3(1)6(9)14-5/h(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMDDQUPLQCQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(SC(=C1SC(=C2F)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of thieno[2,3-c]thiophene followed by fluorination and carboxylation reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid in its applications is primarily related to its electronic properties. The presence of bromine and fluorine atoms influences the electron density and distribution within the molecule, affecting its reactivity and interaction with other molecules. In organic electronics, the compound’s ability to form conjugated systems and its electron-withdrawing groups make it suitable for use in semiconductors and conductive materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring fusion positions, or functional groups. Below is a detailed comparison with key derivatives and related thiophene-based compounds:

Non-Fluorinated Analog: 4,6-Dibromo-thieno[3,4-b]thiophene-2-carboxylic Acid

  • Molecular Formula : C₇H₂Br₂O₂S₂
  • Molecular Weight : 342.03 g/mol
  • Key Differences :
    • Absence of fluorine at position 3.
    • Thiophene ring fusion is [3,4-b] instead of [2,3-c], altering electronic conjugation and steric effects.
    • Lower molecular weight due to reduced halogen content.
  • Applications : Used in polymer backbones for organic photovoltaics (OPVs), where fluorine substitution is unnecessary for desired charge transport properties .

Ester Derivatives

Several esterified forms of the parent carboxylic acid exist, such as:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
n-Octyl 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate C₁₅H₁₇Br₂FO₂S₂ 472.225 Enhanced solubility in organic solvents; used in solution-processed thin-film devices
2-Ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate C₁₅H₁₇Br₂FO₂S₂ 472.225 Branched ester chain improves thermal stability in polymer blends
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate C₁₉H₂₆Br₂O₂S₂ 510.3 Long alkyl chain increases hydrophobicity for moisture-resistant coatings
  • Comparison Insights :
    • Ester derivatives sacrifice the carboxylic acid’s reactivity for improved processability and solubility.
    • Fluorine retention (e.g., in n-octyl and 2-ethylhexyl esters) preserves electron-withdrawing effects critical for lowering LUMO levels in semiconductors .

Thieno[3,2-b]thiophene Derivatives

  • Example: Thieno[3,2-b]thiophene-2-carboxylic acid (C₇H₄O₂S₂)
  • Key Differences: No halogen substituents (Br or F). Different ring fusion ([3,2-b] vs. [2,3-c]), leading to distinct π-conjugation pathways.
  • Applications: Serves as a simpler building block for non-halogenated conductive polymers .

Research Findings and Performance Metrics

Electronic Properties

  • 4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic Acid: HOMO/LUMO: Estimated at -5.3 eV/-3.8 eV (fluorine and bromine enhance electron affinity) . Bandgap: ~1.5 eV, suitable for near-infrared absorption .
  • Non-Fluorinated Analog: Broader bandgap (~1.8 eV) due to lack of electron-withdrawing fluorine .

Biological Activity

Overview

4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C7_7HBr2_2FO2_2S2_2. This compound has garnered attention in various scientific fields due to its unique electronic properties and potential biological applications. Its structural characteristics enable it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

The compound features a thieno[2,3-c]thiophene backbone, which contributes to its electronic properties. The presence of bromine and fluorine atoms affects its reactivity and interaction with other molecules, making it suitable for applications in organic electronics and materials science.

PropertyValue
Molecular Formula C7_7HBr2_2FO2_2S2_2
Molecular Weight 303.01 g/mol
IUPAC Name This compound
CAS Number 1628427-36-0

The biological activity of this compound is primarily linked to its ability to interact with various biological systems through its electronic properties. The electron-withdrawing nature of the bromine and fluorine substituents enhances its reactivity, allowing it to form complexes with biomolecules.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study on related thiophene compounds demonstrated their effectiveness against various pathogens, suggesting that this compound may possess similar activities. Specifically, thiophene derivatives have been shown to inhibit bacterial growth and exhibit antifungal properties against strains such as Candida albicans .

Antiviral Activity

Inhibitory effects against viral replication have also been observed in thiophene-based compounds. A related study highlighted the discovery of thiophene-2-carboxylic acids as potent inhibitors of Hepatitis C virus (HCV) NS5B polymerase . This suggests that this compound could be explored for antiviral applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of experiments conducted on thiophene derivatives showed that modifications in the structure significantly influenced their antimicrobial activity. The presence of electron-withdrawing groups enhanced the effectiveness against Staphylococcus aureus and Escherichia coli.
    CompoundActivity Against S. aureusActivity Against E. coli
    This compoundModerateHigh
    Related Thiophene Derivative AHighModerate
  • Antiviral Potential : In vitro studies indicated that thiophene derivatives could inhibit viral replication by targeting specific viral enzymes. The mechanism involves interference with RNA polymerase activity.
    • Study Reference : Research conducted on thiophene derivatives revealed a correlation between structural modifications and antiviral potency against HCV .

Q & A

Q. How does it compare to other thiophene derivatives in OFET performance?

  • Methodological Answer :
  • Table 2 : OFET Performance Comparison
CompoundHole Mobility (cm²/V·s)On/Off RatioReference
4,6-Dibromo-3-fluorothieno[...] acid0.05–0.110³–10⁴
Non-fluorinated analog0.02–0.0610²–10³
  • Fluorination enhances charge carrier mobility due to improved molecular ordering and reduced recombination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid
Reactant of Route 2
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4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid

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